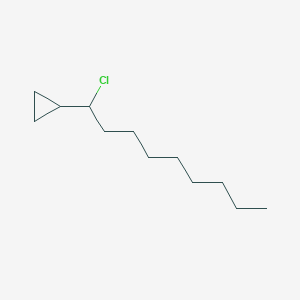
Propan-2-yl 3-phenyloxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl 3-phenyloxirane-2-carboxylate is an organic compound with the molecular formula C12H14O3 It is known for its unique structure, which includes an oxirane ring (epoxide) and a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-phenyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the Darzens condensation reaction, where an aldehyde or ketone reacts with an α-haloester in the presence of a base to form an epoxide. For instance, the reaction between benzaldehyde and isopropyl chloroacetate in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Darzens condensation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Propan-2-yl 3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the epoxide ring.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used to reduce the ester group.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Epoxides: Produced through nucleophilic substitution reactions.
科学研究应用
Propan-2-yl 3-phenyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Propan-2-yl 3-phenyloxirane-2-carboxylate involves its reactivity with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways.
相似化合物的比较
Similar Compounds
Ethyl 3-phenyloxirane-2-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group.
Methyl 3-phenyloxirane-2-carboxylate: Contains a methyl group instead of an isopropyl group.
Uniqueness
Propan-2-yl 3-phenyloxirane-2-carboxylate is unique due to its specific combination of an isopropyl group, an epoxide ring, and a carboxylate ester. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research.
属性
CAS 编号 |
65017-34-7 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC 名称 |
propan-2-yl 3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-8(2)14-12(13)11-10(15-11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3 |
InChI 键 |
VKEMYLFSAOCKSY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1C(O1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


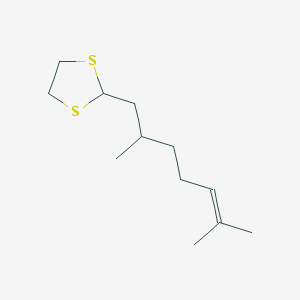
![5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14492744.png)

![1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]](/img/structure/B14492756.png)
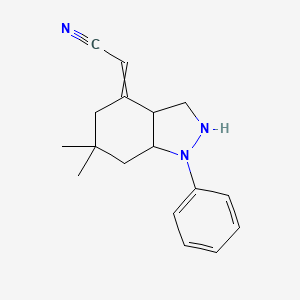
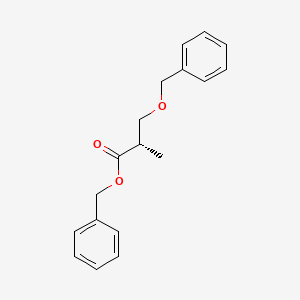




![N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14492798.png)
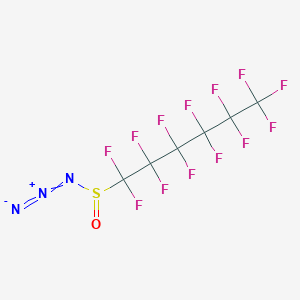
![2,2'-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide]](/img/structure/B14492809.png)
